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Compound of Interest

6-Azaspiro[3.4]octan-8-
Compound Name:

ol;hydrochloride
CAS No.: 1822646-62-7
Cat. No.: B2449708

Get Quote

Executive Summary

6-Azaspiro[3.4]octan-8-ol represents a high-value pharmacophore in modern fragment-based
drug discovery (FBDD).[1] As a spirocyclic amine, it offers a distinct advantage over traditional
piperidine or morpholine scaffolds by increasing the fraction of sp3-hybridized carbons (

), a metric directly correlated with improved clinical success rates and reduced off-target
promiscuity.

This guide provides a rigorous analysis of the lipophilicity (LogP) and Topological Polar Surface
Area (TPSA) of this scaffold. It details the theoretical descriptors derived from fragment-based
algorithms and establishes a self-validating experimental framework for empirically determining
these values in a laboratory setting.

Part 1: Structural Analysis & Theoretical
Descriptors[1]
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The Scaffold Architecture

The molecule comprises a pyrrolidine ring spiro-fused to a cyclobutane ring.[1]

e |[UPAC Numbering: The spiro carbon is position 4. The small ring (cyclobutane) occupies
positions 1-3.[1] The large ring (pyrrolidine) occupies positions 5-8.[1]

¢ Functionalization:

o Position 6 (Aza): A secondary amine, providing a vector for further functionalization and a
basic center (

).[1]
o Position 8 (ol): A hydroxyl group, introducing hydrogen bond donor/acceptor capabilities

and lowering LogP.[1]

Calculated Physicochemical Profile

The following values are derived using consensus algorithms (cLogP) and topological
descriptors. These serve as the baseline for experimental validation.
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Property Value (Approx.) Significance

Low Molecular Weight
Formula

(Fragment space)

Ideal for Fragment-Based Drug
MW 127.19 g/mol )

Discovery (Rule of 3)

Hydrophilic/Amphiphilic.
cLogP -0.6t0 0.2 Indicates high aqueous

solubility.[1]

High Permeability. (NH: ~12.0
TPSA ~32.3 Az J a

+ OH: ~20.2).[1]
H-Bond Donors 2 NH and OH groups.[1]
H-Bond Acceptors 2 N and O atoms.[1]

Stereochemistry

1 Chiral Center

C8 is a stereocenter.[1]
Enantiomers may exhibit
differential binding but identical
scalar physicochemical

properties (LogP).[1]

Critical Insight: The low TPSA (< 40 A2) and low LogP suggest this molecule is highly permeable

and likely to cross the Blood-Brain Barrier (BBB), provided it is not a substrate for P-gp efflux

transporters.

Part 2: Experimental Determination Protocols

As an Application Scientist, relying solely on calculated values is insufficient for lead
optimization. The following protocols provide the "Ground Truth."
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Protocol A: High-Throughput LogP Determination (HPLC
Method)

Standard: OECD Guideline 117[1]

This method uses retention times on a C18 column to correlate with hydrophobicity, avoiding
the operational complexity of shake-flask methods for large libraries.

Reagents & Equipment:
» Stationary Phase: C18 Reverse-Phase Column (e.g., Agilent ZORBAX Eclipse Plus).[1]
» Mobile Phase: Methanol/Water (buffered to pH 7.4 with MOPS or Phosphate).[1]

+ Reference Standards: 6 compounds with known LogP spanning -1.0 to +2.0 (e.g., Benzyl
alcohol, Acetophenone, Toluene).[1]

Workflow:

Dead Time (

) Determination: Inject Sodium Nitrate or Uracil to determine the column void volume.[1]

 Calibration: Inject the reference standards. Record retention factor

where

e Curve Fitting: Plot

vs. Literature LogP.[1] Ensure

o Sample Analysis: Inject 6-Azaspiro[3.4]octan-8-ol (dissolved in mobile phase).

o Calculation: Extrapolate LogP from the calibration curve.
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Protocol B: Miniaturized Shake-Flask Method (Gold
Standard)

Standard: OECD Guideline 107[1]

For the definitive LogP (or LogD at pH 7.4), the shake-flask method is required, particularly
because the amine is ionizable.

Step-by-Step Methodology:
» Phase Pre-Saturation:

o Mix 1-Octanol and Phosphate Buffer (pH 7.[1]4) in a separation funnel.

o Shake vigorously for 24 hours.

o Separate phases: "Water-saturated Octanol" and "Octanol-saturated Water."[2]
e Sample Preparation:

o Dissolve 1 mg of 6-Azaspiro[3.4]octan-8-ol in the Octanol-saturated Water phase (since it
is hydrophilic).

 Partitioning:

o Add equal volume of Water-saturated Octanol.

o Vortex for 30 minutes at 25°C.

o Centrifuge at 3000 RPM for 10 minutes to break emulsions.
e Quantification (LC-MS/MS):

o Sample both the aqueous and organic layers.[2]

o Crucial Step: Dilute the octanol layer with methanol to ensure compatibility with the LC
column.
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o Quantify concentration using a standard curve.

¢ Calculation:

Part 3: Visualization of Workflows & Pathways
Experimental Workflow: LogP/LogD Determination

This diagram illustrates the decision tree for selecting the correct lipophilicity assay based on
the ionization state of the 6-azaspiro scaffold.

Start: 6-Azaspiro[3.4]octan-8-ol

Check lonization (pKa)

Is Basic N (pKa ~10)?

Yes (Amine) No (Neutral)

Method: Miniaturized Shake Flask Method: RP-HPLC Estimation
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'
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Output: Distribution Coefficient (LogD)
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Figure 1: Decision matrix for experimentally determining lipophilicity, prioritizing pH-dependent
LogD for the ionizable amine scaffold.

Structure-Property Relationship (SPR)

The following diagram details how specific structural features of the molecule contribute to its

overall physicochemical profile.
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Figure 2: Mechanistic dissection of the scaffold, linking structural fragments (Spiro, Amine, OH)
to medicinal chemistry outcomes (Fsp3, BBB).[1]

Part 4: Medicinal Chemistry Implications[1][3][4][5]
The "Spiro" Advantage

The 6-azaspiro[3.4]octane core is a bioisostere for piperidine.[1] By forcing the molecule out of
planarity ("Escaping Flatland"), the spiro-center increases the

score.
» Significance: Higher

correlates with higher solubility and lower promiscuity (binding to off-targets) compared to flat
aromatic analogs.
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Blood-Brain Barrier (BBB) Penetration

With a TPSA of ~32 A2 and a LogP near 0, this molecule falls into the "Goldilocks zone" for
CNS penetration.[1]

« Rule: TPSA < 90 A2 is generally required for BBB permeation.

o Caveat: The basic amine (N6) will be protonated at physiological pH. While this increases
solubility, it may hinder passive diffusion unless an active transport mechanism is utilized or
the lipophilicity is tuned via N-substitution.

Lipinski & Veber Compliance[1]

« MW < 500: Pass (127.19)[1]

LogP < 5: Pass (~0.2)

H-Bond Donors < 5: Pass (2)

H-Bond Acceptors < 10: Pass (2)[1]

Rotatable Bonds: 0 (High rigidity improves binding entropy).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Physicochemical Profiling of 6-Azaspiro[3.4]octan-8-ol:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2449708/docs#physicochemical-profiling-of-6-
azaspiro-3-4-octan-8-ol-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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